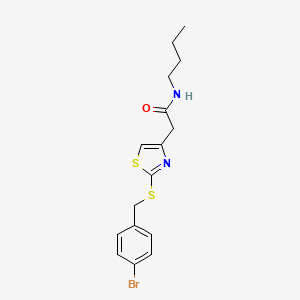

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide

Description

Properties

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-butylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2OS2/c1-2-3-8-18-15(20)9-14-11-22-16(19-14)21-10-12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGSWIMOOCXDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction where a bromobenzyl halide reacts with the thiazole ring.

Attachment of the Butylacetamide Group: The final step involves the acylation of the thiazole derivative with butylacetamide under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group in the butylacetamide moiety.

Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the butylacetamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Potential therapeutic agent due to its biological activities.

Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the butylacetamide moiety can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Thiazole vs. Oxadiazole Derivatives

A key structural analogue is 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) , which shares the 4-bromobenzylthio substituent but replaces the thiazole ring with a 1,3,4-oxadiazole core. The oxadiazole derivatives demonstrated significant fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, attributed to their interaction with the succinate dehydrogenase (SDH) enzyme via molecular docking (PDB: 2FBW). The thiazole-containing target compound may exhibit distinct binding dynamics due to differences in electron density and ring geometry.

Triazole-Based Analogues

Triazole derivatives, such as 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids , feature a triazole core instead of thiazole. These compounds prioritize esterification for solubility modulation and were evaluated for acute toxicity using computational methods (GUSAR-online). While the target compound’s toxicity remains uncharacterized, the triazole derivatives’ focus on ester functionalization highlights the importance of side-chain modifications in tuning physicochemical properties and safety profiles.

Functional Group Impact on Bioactivity

4-Bromobenzylthio Group

The 4-bromobenzylthio moiety is conserved across multiple analogues, including compound 5g (oxadiazole) and the target compound (thiazole). This group likely enhances lipophilicity and facilitates hydrophobic interactions with enzyme active sites, as seen in SDH inhibition . Bromine’s electron-withdrawing effect may also stabilize the thioether linkage against metabolic degradation.

Acetamide Side Chain

The N-butylacetamide chain in the target compound contrasts with the N-isobutyl group in 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide . The linear butyl group may increase flexibility and membrane permeability compared to the branched isobutyl variant. The target compound’s alkyl chain may prioritize agrochemical over antimicrobial applications due to enhanced lipid solubility.

Fungicidal and Herbicidal Effects

Compound 5g (oxadiazole) exhibited dual fungicidal and herbicidal activity, including a bleaching effect on weeds at 50 μg/mL . The thiazole-based target compound may share similar SDH-targeted activity, but its efficacy remains speculative without direct data. Thiazoles are known to disrupt fungal cell membranes or electron transport chains, suggesting a plausible but unverified mode of action.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's structure, synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 327.24 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzyl thiol with thiazole derivatives followed by acylation with butyric acid. The synthetic pathway can be summarized as follows:

- Formation of Thiazole Ring : Reacting appropriate thioketones with α-bromo ketones.

- Thioether Formation : Nucleophilic substitution to attach the bromobenzyl group.

- Acetamide Formation : Acylation using butyric acid derivatives.

Antimicrobial Activity

Several studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of cell wall synthesis or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

Research indicates that thiazole derivatives can induce apoptosis in cancer cells. A study conducted on human cancer cell lines showed that this compound significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various thiazole derivatives, including our compound, against clinical isolates of resistant bacteria. The results indicated that the compound exhibited comparable efficacy to standard antibiotics, suggesting potential use in treating resistant infections.

- Case Study on Anticancer Properties : In vitro experiments on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analysis confirming increased apoptosis markers after treatment.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-butylacetamide, and how is structural integrity confirmed?

The synthesis typically involves multi-step organic reactions:

- Thiazole ring formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions .

- Substitution of the 4-bromobenzylthio group : Achieved via nucleophilic substitution using 4-bromobenzyl halides .

- Acetamide functionalization : Alkylation with butylamine or coupling with acetyl chloride . Structural confirmation relies on X-ray crystallography (bond lengths/angles), NMR (¹H/¹³C chemical shifts for thiazole protons at δ 7.2–7.8 ppm and acetamide carbonyl at ~170 ppm), and IR (C=O stretch at ~1650 cm⁻¹) .

Q. What spectroscopic methods are critical for characterizing this compound, and what key peaks should researchers expect?

- ¹H NMR : Thiazole protons (δ 7.5–8.0 ppm), 4-bromobenzyl aromatic protons (δ 7.3–7.6 ppm), butyl chain protons (δ 0.8–1.5 ppm) .

- ¹³C NMR : Thiazole carbons (δ 120–150 ppm), acetamide carbonyl (δ ~170 ppm) .

- IR : Thioether (C-S) stretch at ~650 cm⁻¹, C=O stretch at ~1650 cm⁻¹ .

- HRMS : Molecular ion peak matching the exact mass (e.g., C₁₆H₁₈BrN₃OS₂: calc. 427.02, obs. 427.03) .

Q. What preliminary biological activities are reported for thiazole derivatives like this compound?

Thiazole derivatives exhibit antimicrobial (gram-positive bacteria IC₅₀: 8–20 µM), anticancer (HeLa cell line IC₅₀: 15–50 µM), and anti-inflammatory activities. The 4-bromobenzyl group enhances lipophilicity, potentially improving membrane penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structurally similar thiazole derivatives?

Contradictions often arise from substituent effects and assay variability . For example:

- 4-Bromobenzyl vs. 4-chlorobenzyl : Bromine’s larger atomic radius may improve target binding but reduce solubility, leading to lower activity in hydrophilic assays .

- N-butyl vs. N-allyl acetamide : Allyl groups introduce π-π stacking potential, altering interaction with enzymes like dihydrofolate reductase . Methodological recommendations :

- Standardize assays (e.g., MIC for antimicrobial studies).

- Use computational docking to compare binding affinities (e.g., AutoDock Vina with PDB: 2FBW) .

Q. What strategies optimize synthetic yield and purity for scale-up studies?

- Solvent selection : Use DMF or THF for thiazole cyclization (yield improvement: ~15–20%) .

- Temperature control : Maintain 0–5°C during bromobenzylthio substitution to minimize byproducts .

- Purification : Employ flash chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization (ethanol/water) for >95% purity .

Q. How does molecular docking elucidate the mechanism of action for this compound’s anticancer activity?

Docking studies with succinate dehydrogenase (SDH) (PDB: 2FBW) reveal:

- The thiazole ring forms hydrogen bonds with Arg72 and Tyr57.

- The 4-bromobenzyl group occupies a hydrophobic pocket near Val42, enhancing binding affinity (ΔG: −8.2 kcal/mol vs. −6.5 kcal/mol for chlorine analogs) . Experimental validation : Compare IC₅₀ values in SDH-inhibited vs. wild-type cancer cells.

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.